

## Comparative Efficacy of Lascufloxacin and Levofloxacin in the Treatment of Sinusitis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Lascufloxacin Hydrochloride |           |
| Cat. No.:            | B608475                     | Get Quote |

A critical evaluation of therapeutic options for sinusitis reveals both lascufloxacin and levofloxacin as effective antibacterial agents. A head-to-head comparison in a phase III clinical trial demonstrates comparable efficacy, while also highlighting nuances in their performance and safety profiles. This guide provides a detailed comparison of these two fluoroquinolones, supported by experimental data, to inform researchers, scientists, and drug development professionals.

#### **Executive Summary**

Lascufloxacin, a novel fluoroquinolone, has been shown to be non-inferior to the established levofloxacin in the treatment of acute bacterial sinusitis. Clinical efficacy rates at the end of treatment are nearly identical, with both drugs achieving a high rate of clinical success. Microbiological eradication rates are also similar, with both agents demonstrating potent activity against common sinusitis pathogens. Notably, lascufloxacin may offer a better safety profile concerning gastrointestinal adverse events.

# Data Presentation: Clinical and Microbiological Efficacy

A phase III, randomized, double-blind comparative study provides the primary data for this comparison. The study evaluated the efficacy and safety of oral lascufloxacin (75 mg once daily) versus oral levofloxacin (500 mg once daily) for 7 days in patients with acute sinusitis or acute exacerbation of chronic sinusitis.[1]



| Efficacy Endpoint                                | Lascufloxacin (75 mg once daily) | Levofloxacin (500 mg once daily) |
|--------------------------------------------------|----------------------------------|----------------------------------|
| Clinical Efficacy Rate (End of Treatment)        | 84.8% (117/138)[1][2]            | 84.6% (110/130)[1]               |
| Microbiological Efficacy Rate (End of Treatment) | 92.3% (60/65)[1]                 | 95.5% (64/67)[1]                 |
| Recurrence Rate (7th day post-treatment)         | 4.5% (5/112)[1]                  | 5.6% (6/107)[1]                  |

#### **Bacteriological Eradication Rates by Pathogen**

Both lascufloxacin and levofloxacin demonstrate high eradication rates against a spectrum of pathogens commonly implicated in sinusitis.

| Pathogen Type          | Lascufloxacin Eradication Rate | Levofloxacin Eradication<br>Rate |
|------------------------|--------------------------------|----------------------------------|
| Gram-positive bacteria | 100.0% (37/37)[1]              | 97.2% (35/36)[1]                 |
| Gram-negative bacteria | 91.4% (32/35)[1]               | 93.8% (30/32)[1]                 |
| Anaerobic bacteria     | 83.3% (15/18)[1]               | 100.0% (21/21)[1]                |

Levofloxacin has been independently shown to be effective against key sinusitis pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, with eradication rates ranging from 93% to 100%.[3][4]

### **Safety and Tolerability**

The incidence of adverse drug reactions (ADRs) was lower in the lascufloxacin group compared to the levofloxacin group in the head-to-head trial.[1]



| Adverse Event Category                        | Lascufloxacin     | Levofloxacin      |
|-----------------------------------------------|-------------------|-------------------|
| Incidence of Adverse Events                   | 20.0% (28/140)[1] | 22.3% (31/139)[1] |
| Incidence of Adverse Drug<br>Reactions (ADRs) | 5.7% (8/140)[1]   | 10.1% (14/139)[1] |
| Gastrointestinal Disorder ADRs                | 0.7% (1 case)[1]  | 5.8% (8 cases)[1] |

# Experimental Protocols Phase III Comparative Study of Lascufloxacin versus Levofloxacin in Sinusitis

- Study Design: A phase III, randomized, double-blind, comparative study.[1]
- Patient Population: Patients diagnosed with acute sinusitis or an acute exacerbation of chronic sinusitis.
- Intervention:
  - Lascufloxacin (LSFX) group: 75 mg of lascufloxacin administered orally once daily for 7 days.[1]
  - Levofloxacin (LVFX) group: 500 mg of levofloxacin administered orally once daily for 7 days.[1]
- Primary Endpoint: The clinical efficacy rate at the end of treatment (EOT).[1]
- Key Secondary Endpoints: Microbiological efficacy at the EOT and the recurrence rate on the 7th day after the end of treatment.[1]
- Assessment of Clinical Efficacy: Clinical success was defined as the complete or partial resolution of pre-treatment signs and symptoms to the extent that no further antibiotic treatment was deemed necessary.
- Assessment of Microbiological Efficacy: This was determined by the eradication or presumed eradication of the causative pathogen(s) identified at baseline.





#### **Mechanism of Action: Fluoroquinolones**

Both lascufloxacin and levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA synthesis.[5][6] They target two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[6][7] By inhibiting these enzymes, the drugs lead to breaks in the bacterial DNA, ultimately resulting in cell death.[6]

#### **Visualizations**







Click to download full resolution via product page

Experimental workflow of the comparative clinical trial.



Click to download full resolution via product page

Mechanism of action of fluoroquinolone antibiotics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 2. An overview of oral lascufloxacin, a novel quinolone antibiotic æ¥æ¬å೬և೬೯೬å-ˈc̞ಽಽಽ೬೯೬æ³೬೪å¦ä¼ಽಽಽಽಽ೬೯೬೬೬೬೯[journal.chemotherapy.or.jp]
- 3. droracle.ai [droracle.ai]
- 4. Open-label assessment of levofloxacin for the treatment of acute bacterial sinusitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levofloxacin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is Lascufloxacin Hydrochloride used for? [synapse.patsnap.com]
- 7. ti.ubc.ca [ti.ubc.ca]
- To cite this document: BenchChem. [Comparative Efficacy of Lascufloxacin and Levofloxacin in the Treatment of Sinusitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608475#comparative-efficacy-of-lascufloxacin-and-levofloxacin-in-sinusitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com